![molecular formula C15H14O4 B6401514 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% CAS No. 1261925-04-5](/img/structure/B6401514.png)
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95%
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Overview
Description
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid (HMBA) is a naturally occurring organic compound that has been studied for its potential applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% is not completely understood. However, it is believed to interact with proteins and other biomolecules in a non-covalent manner. This interaction is thought to alter the conformation of the target proteins, leading to changes in their activity. Additionally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been found to bind to certain receptors, which can lead to changes in their activity.
Biochemical and Physiological Effects
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% can inhibit the activity of certain enzymes, such as cytochrome P450s and cyclooxygenases. Additionally, it has been found to inhibit the activity of certain transporters, such as the organic anion transporter 1. In vivo studies have shown that 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% can modulate the activity of certain hormones, such as cortisol and aldosterone.
Advantages and Limitations for Lab Experiments
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively stable compound, making it suitable for long-term storage and use. Additionally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% is relatively non-toxic, making it safe for use in laboratory experiments. However, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.
Future Directions
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has potential for use in a variety of fields, including drug design and delivery systems, biochemistry, physiology, and pharmacology. Additionally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to study the structure and function of proteins and other biomolecules, as well as enzyme kinetics and metabolic pathways. Additionally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to modulate the activity of certain hormones, such as cortisol and aldosterone. Finally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% could be used to study the effects of various compounds on the human body, as well as to develop new drugs and therapies.
Synthesis Methods
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the condensation of a phosphonium salt and an aldehyde or ketone. This reaction produces an alkylidene compound, which is then hydrolyzed to form the desired 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95%. Other methods of synthesis include the use of Grignard reagents, acylation reactions, and the use of isocyanates.
Scientific Research Applications
3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and function of proteins and other biomolecules. It has also been used in the study of enzyme kinetics, metabolic pathways, and cell signaling pathways. Additionally, 3-Hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid, 95% has been used in the study of drug design and drug delivery systems.
properties
IUPAC Name |
3-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-7-10(4-6-14(9)19-2)12-5-3-11(15(17)18)8-13(12)16/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLYGLRLONGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689991 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-04-5 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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